N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]thiourea is a chemical compound characterized by its unique structure, which includes a thiourea moiety linked to a pyrimidine derivative. This compound features a pyrimidine ring substituted at positions 4 and 6 with methyl groups, enhancing its biological activity and potential applications. The presence of the carbamimidamido group contributes to its reactivity and interaction with various biological targets.
These reactions are essential for understanding the compound's reactivity and potential transformation in biological systems.
N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]thiourea exhibits notable biological activities, including:
These biological activities highlight the compound's potential as a lead in drug discovery.
The synthesis of N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]thiourea typically involves:
These methods ensure efficient synthesis while maintaining the integrity of the compound's structure.
N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]thiourea has several potential applications:
These applications demonstrate the versatility and significance of this compound in various fields.
Interaction studies are crucial for understanding how N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]thiourea interacts with biological systems. Key areas of focus include:
Several compounds share structural similarities with N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]thiourea. These include:
[N'-(4,6-Dimethylpyrimidin-2-yl)carbamimidamido]thiourea features a central pyrimidine ring substituted with methyl groups at the 4- and 6-positions, coupled with a carbamimidamido-thiourea side chain at the 2-position. The molecular formula is C₈H₁₃N₇S, with a calculated molecular weight of 239.30 g/mol. The thiourea moiety (–NHC(=S)NH–) and the carbamimidamido group (–N=C(NH₂)–) introduce multiple hydrogen-bonding sites, which are critical for both molecular recognition and coordination chemistry.
The SMILES notation (CC1=CC(=NC(=N1)N=C(N)NNC(=S)N)C) clarifies the connectivity: the pyrimidine ring (C1=C(C)N=C(N=C(N)NNC(=S)N)C) is methyl-substituted at C4 and C6, while the thiourea group extends from N2. The InChIKey (MYEZCWVUSHVXOV-UHFFFAOYSA-N) provides a unique identifier for database searches, distinguishing it from structurally similar compounds like 1-butyl-3-(4,6-dimethylpyrimidin-2-yl)thiourea (CID: 17277626).
Thiourea derivatives exhibit significant structural diversity, which directly influences their physicochemical and biological properties. For example: